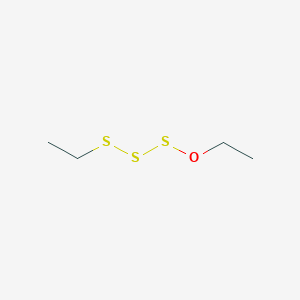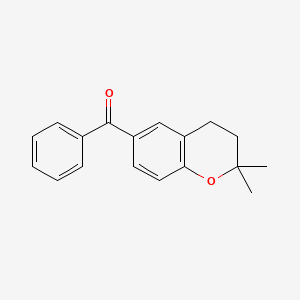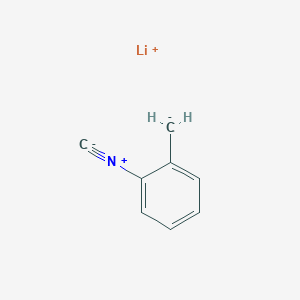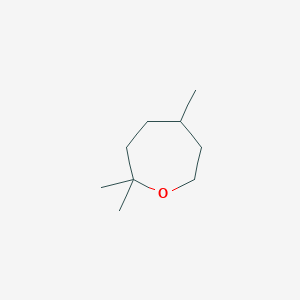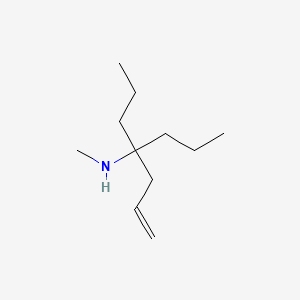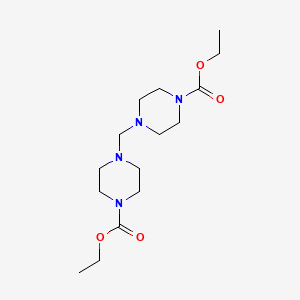
Bis(4-carbethoxy-1-piperazine) methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-carbethoxy-1-piperazine) methane is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two carbethoxy groups attached to the piperazine ring, linked through a methylene bridge.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-carbethoxy-1-piperazine) methane typically involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Bis(4-carbethoxy-1-piperazine) methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbethoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are performed under mild to moderate temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Bis(4-carbethoxy-1-piperazine) methane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Bis(4-carbethoxy-1-piperazine) methane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(3-chlorophenyl)piperazine (mCPP): A piperazine derivative with psychoactive properties.
1,4-bis(2-hydroxyethyl)piperazine: Used in the synthesis of pharmaceuticals and as a buffering agent.
1,4-diazabicyclo[2.2.2]octane (DABCO): A bicyclic piperazine used as a catalyst in organic synthesis.
Uniqueness: Bis(4-carbethoxy-1-piperazine) methane is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of carbethoxy groups and the methylene bridge differentiates it from other piperazine derivatives, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
63981-46-4 |
|---|---|
Fórmula molecular |
C15H28N4O4 |
Peso molecular |
328.41 g/mol |
Nombre IUPAC |
ethyl 4-[(4-ethoxycarbonylpiperazin-1-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C15H28N4O4/c1-3-22-14(20)18-9-5-16(6-10-18)13-17-7-11-19(12-8-17)15(21)23-4-2/h3-13H2,1-2H3 |
Clave InChI |
UOCUDGZQFFDOMM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCN(CC1)CN2CCN(CC2)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


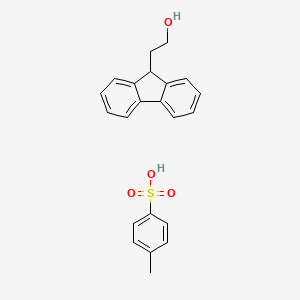
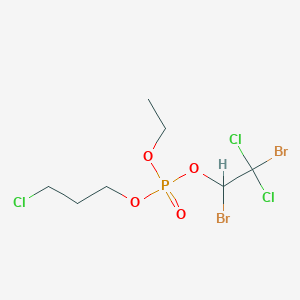

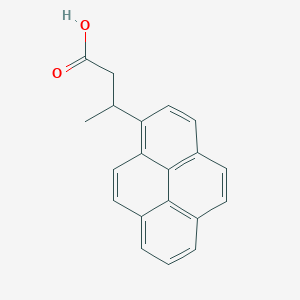
![1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane](/img/structure/B14507292.png)
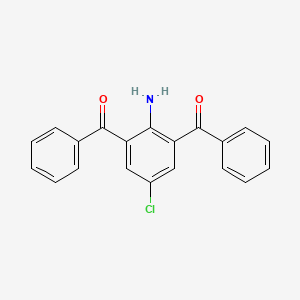

![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
